molecular formula C14H19F2N B5800237 1-(3,4-difluorobenzyl)azocane

1-(3,4-difluorobenzyl)azocane

Cat. No. B5800237
M. Wt: 239.30 g/mol
InChI Key: LBCCNMUAQRKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorobenzyl)azocane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of azocanes, which are known for their ability to interact with biological systems. In

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)azocane involves the photoisomerization of the azobenzene moiety from the trans to the cis form upon exposure to light of a specific wavelength. This conformational change can result in the opening or closing of ion channels, which can lead to changes in the electrical activity of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-difluorobenzyl)azocane depend on the specific application and the target cells or tissues. In optogenetics, this compound can be used to activate or inhibit the activity of specific neurons, which can be used to study the neural circuits involved in various physiological processes. In addition, 1-(3,4-difluorobenzyl)azocane has been shown to have potential applications in drug delivery and gene regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,4-difluorobenzyl)azocane is its photosensitivity, which allows for precise control of the activity of cells or tissues. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one of the limitations of this compound is its potential toxicity and non-specific effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-(3,4-difluorobenzyl)azocane. One possible direction is the development of more efficient and specific photosensitive molecules for optogenetics and other applications. Another direction is the exploration of the potential applications of this compound in drug delivery and gene regulation. Finally, the development of new imaging techniques that can be used to study the activity of cells and tissues in real-time using 1-(3,4-difluorobenzyl)azocane could be a promising area of research.
Conclusion
In conclusion, 1-(3,4-difluorobenzyl)azocane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to have potential applications in optogenetics, drug delivery, and gene regulation. However, further research is needed to fully understand the mechanism of action and potential applications of 1-(3,4-difluorobenzyl)azocane.

Synthesis Methods

The synthesis of 1-(3,4-difluorobenzyl)azocane involves the reaction of 3,4-difluorobenzyl chloride with azocane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(3,4-difluorobenzyl)azocane has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of optogenetics, which involves the use of light to control the activity of cells in living tissues. 1-(3,4-difluorobenzyl)azocane is a photosensitive molecule that can be used to control the activity of ion channels in neurons, which can be used to study the neural circuits involved in various physiological processes.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N/c15-13-7-6-12(10-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCCNMUAQRKNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Difluorophenyl)methyl]azocane

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